2-Acetyl-3-fluoropyridine

Übersicht

Beschreibung

2-Acetyl-3-fluoropyridine is an organic compound with the chemical formula C8H6FNO and a molecular weight of 151.14 g/mol . It is a white to yellow crystalline solid at room temperature, with a melting point of 52-56°C . Additionally, it is used as a flavor and fragrance ingredient, adding a unique aroma to various products .

Vorbereitungsmethoden

The synthesis of 2-Acetyl-3-fluoropyridine involves several chemical reactions and purification steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective synthesis of fluoropyridines, which remains a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring . Industrial production methods for this compound have been developed to ensure high purity and yield .

Analyse Chemischer Reaktionen

2-Acetyl-3-fluoropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The Suzuki–Miyaura coupling reaction is one of the most common reactions involving this compound, where it acts as a nucleophilic organic group transferred from boron to palladium . Common reagents used in these reactions include boron reagents, palladium catalysts, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon–carbon bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Anti-Cancer Drugs

2-Acetyl-3-fluoropyridine has been utilized in the development of novel anti-cancer agents. These compounds are designed to target specific cancer cells, enhancing efficacy while minimizing toxicity to healthy tissues. The compound's ability to form derivatives with different pharmacological properties has made it a valuable precursor in this area .

Cholinesterase Inhibitors for Alzheimer's Disease

This compound is also instrumental in synthesizing cholinesterase inhibitors, which are critical for treating Alzheimer's disease. By inhibiting the enzyme that breaks down acetylcholine, these drugs improve cognitive function in patients, making this compound an essential component in developing therapeutic strategies for neurodegenerative disorders .

Anti-Viral Drug Development

In addition to its applications in oncology and neurology, this compound plays a role in synthesizing anti-viral medications. These drugs target specific viral proteins, effectively inhibiting viral replication and providing a promising avenue for treating infections such as influenza and HIV/AIDS .

Biochemical Interactions

The compound exhibits significant biochemical properties, interacting with various enzymes and proteins. It participates in Suzuki–Miyaura coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds.

Novel Anti-Cancer Drug Development

Research highlighted the synthesis of a new class of anti-cancer drugs derived from this compound that demonstrated enhanced selectivity against cancer cell lines compared to traditional therapies . The study involved extensive testing on various cancer types, revealing promising results that warrant further investigation.

Alzheimer’s Treatment Innovations

A recent study focused on a cholinesterase inhibitor synthesized from this compound showed significant improvements in cognitive function during clinical trials involving Alzheimer’s patients . The results indicated a marked increase in acetylcholine levels, leading to improved memory and learning capabilities.

Wirkmechanismus

The mechanism of action of 2-Acetyl-3-fluoropyridine is based on its chemical reactivity and ability to interact with biological targets . In the pharmaceutical industry, it may act as a precursor for the synthesis of active pharmaceutical ingredients, which exert their effects through various molecular targets and pathways . The specific mechanism of action depends on the particular compound synthesized from this compound and its intended use.

Vergleich Mit ähnlichen Verbindungen

2-Acetyl-3-fluoropyridine can be compared with other fluoropyridine derivatives, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine . These compounds share similar chemical structures but differ in the position of the fluorine atom on the pyridine ring. The presence of the acetyl group in this compound adds to its uniqueness, making it a versatile building block for the synthesis of various compounds .

Biologische Aktivität

2-Acetyl-3-fluoropyridine, a fluorinated derivative of pyridine, has garnered attention in various fields of research due to its significant biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and its effects on cellular processes, supported by relevant case studies and research findings.

Chemical Structure and Properties

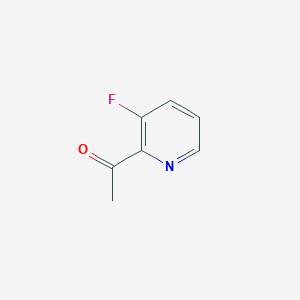

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- CAS Number : 87674-20-2

The presence of the fluorine atom and the acetyl group significantly influences its reactivity and interaction with biological systems.

Enzymatic Metabolism

The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit distinct biological activities. This metabolic pathway is crucial as it can alter the pharmacokinetic properties of the compound, influencing its efficacy and safety profile in biological systems .

Interaction with Biological Targets

This compound participates in various biochemical reactions, including:

- Suzuki–Miyaura Coupling Reactions : This reaction is widely used for forming carbon-carbon bonds in organic synthesis, highlighting its utility in drug development .

- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by interacting with specific enzymes, potentially altering gene expression and cellular metabolism .

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

- Binding Interactions : The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are essential for modulating protein function and cellular responses .

- Subcellular Localization : Its localization within cells is determined by targeting signals that direct it to specific organelles such as the endoplasmic reticulum or mitochondria. This localization is critical for its biological effects .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. For example:

- Study on Cancer Cell Lines : A study evaluated the impact of this compound on human cancer cell lines, revealing that it induces apoptosis through activation of caspase pathways. The IC50 values were determined to assess potency against different cell types .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Pharmacological Applications

The compound has been explored for its potential as a pharmacological agent. Its derivatives have been synthesized for use as inhibitors in various therapeutic contexts:

- BCL6 Inhibition : Recent studies have identified analogs of this compound that inhibit BCL6, a protein involved in cancer progression. These compounds showed promising results in reducing tumor growth in vivo .

Summary of Research Findings

The diverse biological activities of this compound make it a valuable compound in medicinal chemistry. Its ability to modulate enzyme activity, influence cellular signaling pathways, and exhibit cytotoxicity against cancer cells positions it as a candidate for further development in therapeutic applications.

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-20-2 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.